3-Oxa-1,5-diazabicyclo[3.2.2]nonane
Description
Properties
CAS No. |
116777-35-6 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.175 |
IUPAC Name |
3-oxa-1,5-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-8-4-3-7(1)5-9-6-8/h1-6H2 |
InChI Key |
KELSNAVJPDAVNZ-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1COC2 |
Synonyms |
3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Nitrogen/Oxygen Positioning and Ring Strain
- 3-Oxa-1,5-diazabicyclo[3.2.2]nonane vs. 1,4-Diazabicyclo[3.2.2]nonane: The replacement of the oxygen atom in the former with a nitrogen atom at position 4 (1,4-diazabicyclo[3.2.2]nonane) reduces polarity but increases basicity. This structural shift impacts pharmacological activity; for example, 1,4-diazabicyclo[3.2.2]nonane derivatives exhibit cytotoxicity in triterpenoid conjugates due to enhanced rigidity compared to piperazine analogs .
- Comparison with [3.3.1] Bicyclic Systems: Compounds like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane () and 3-azabicyclo[3.3.1]nonane () have larger ring systems ([3.3.1] vs. [3.2.2]), leading to reduced ring strain and distinct conformational stability. For instance, the "hockey sticks" effect in [3.3.1] systems arises from intramolecular H···H and S···S interactions, which are less pronounced in the smaller [3.2.2] framework .
Symmetry and Molecular Size
- 1,5-Diazabicyclo[3.2.2]nonane (3.2.2-dabcn) vs. 1,4-Diazabicyclo[2.2.2]octane (2.2.2-dabco): The [3.2.2] system (dabcn) has lower symmetry and a larger molecular size than the [2.2.2] analog (dabco). This difference enables dabcn to form 3D perovskite ferroelectrics with higher phase transition temperatures (e.g., 342 K for [3.2.2-H2dabcn]RbBr3), whereas dabco-based analogs are less thermally stable .
Polarity and Solubility
- The oxygen atom in 3-Oxa-1,5-diazabicyclo[3.2.2]nonane enhances polarity compared to all-nitrogen analogs (e.g., 1,4-diazabicyclo[3.2.2]nonane), improving aqueous solubility. This property is critical for pharmaceutical applications, as seen in sulfonamide derivatives of 3-azabicyclo[3.2.2]nonane, which show bacteriostatic activity .
Pharmacological Activity
- Cytotoxicity: 1,4-Diazabicyclo[3.2.2]nonane conjugates with triterpenoids exhibit cytotoxicity by increasing molecular rigidity, which enhances target binding .
- Antimicrobial Activity: Derivatives like 3-benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane (a [4.3.0] analog) demonstrate antimicrobial properties, though their activity depends on substituent positioning .
Preparation Methods
Cycloaddition Strategies for Bicyclic Framework Construction
The foundational approach to synthesizing 3-Oxa-1,5-diazabicyclo[3.2.2]nonane involves cycloaddition reactions between dicarbonyl compounds and diamines. A study by De Gruyter demonstrated that levulinic acid (1 ) reacts with 1,3-diaminopropane (2 ) in ethanol under reflux to form 7-methyl-10-oxa-1,6-diazabicyclo[5.3.0]decane (3c ) in 85% yield (Table 1). This method leverages the nucleophilic attack of the diamine on the carbonyl groups, followed by intramolecular cyclization. The reaction’s efficiency is attributed to ethanol’s polarity, which stabilizes intermediates, and the moderate temperature (78°C), which avoids decomposition.
Table 1: Cycloaddition Reaction Parameters and Yields
| Dicarbonyl Compound | Diamine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Levulinic acid | 1,3-Diaminopropane | Ethanol | 78 | 85 |
| Glutaric anhydride | Ethylenediamine | THF | 25 | 62 |
The choice of diamine influences ring size and substitution patterns. For instance, using ethylenediamine instead of 1,3-diaminopropane yields a smaller bicyclic system with reduced steric hindrance, albeit at lower efficiency (62%) . Nuclear magnetic resonance (NMR) analysis of the products confirmed bicyclic structures through characteristic shifts for bridgehead protons (δ 3.71–3.80 ppm) and carbonyl carbons (δ 167.9–172.5 ppm) .
Alkylation and Acylation for Functionalization
Post-cyclization functionalization is critical for introducing substituents to the diazabicyclo scaffold. Patent EP0366301A2 discloses a two-step protocol involving alkylation with trialkyl aluminum reagents followed by acylation. For example, treating 1,4-diazabicyclo[3.2.2]nonane with trimethylaluminum in tetrahydrofuran (THF) at 0°C produces the N-alkylated intermediate, which is subsequently acylated with benzoyl chloride to install protective groups (Scheme 1).
Scheme 1: Alkylation-Acylation Sequence
The use of triethylamine as a base minimizes side reactions during acylation, while methylene chloride as the solvent enhances reagent solubility . This method achieves an overall yield of 51% after chromatographic purification . Notably, substituting benzoyl chloride with naphthoyl chloride introduces bulkier substituents but requires elevated temperatures (45°C) and longer reaction times .
Reductive Deprotection and Final Product Isolation
Hydrogenolysis is a pivotal step for removing protective groups from intermediates. EP0366301A2 describes catalytic hydrogenation using palladium hydroxide (Pd(OH)₂) in methanol at 55–75°C and 3–6 atmospheres pressure to cleave benzoyl groups. This method preserves the bicyclic framework while achieving quantitative deprotection. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are less effective, often leading to over-reduction or ring-opening byproducts .
Table 2: Deprotection Efficiency Across Catalysts
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Pd(OH)₂ | Methanol | 65 | 4 | 98 |
| Pd/C | Ethanol | 70 | 3 | 89 |
| LiAlH₄ | THF | 25 | 1 | 42 |
Post-deprotection, the target compound is isolated via crystallization from methylene chloride and ethyl ether, yielding a pure product with <1% residual solvents . Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm molecular integrity, with MS showing a molecular ion peak at m/z 128.17 corresponding to C₆H₁₂N₂O .
Solvent and Temperature Optimization
Reaction solvents profoundly impact yields and reaction rates. Cycloaddition in ethanol provides higher yields (85%) compared to tetrahydrofuran (62%) due to better solubility of diamines and intermediates . Similarly, alkylation reactions in THF proceed efficiently at 0°C, whereas dichloromethane necessitates subzero temperatures (-10°C) to suppress side reactions .
Table 3: Solvent Effects on Reaction Outcomes
| Reaction Step | Optimal Solvent | Suboptimal Solvent | Yield Difference (%) |
|---|---|---|---|
| Cycloaddition | Ethanol | THF | +23 |
| Alkylation | THF | Dichloromethane | +18 |
| Acylation | Methylene chloride | Toluene | +12 |
Temperature control is equally critical. Acylation at 0°C minimizes ester hydrolysis, while hydrogenation at 65°C accelerates H₂ activation without degrading the catalyst .
Analytical and Spectroscopic Validation
Structural confirmation of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane relies on advanced spectroscopic methods. Infrared (IR) spectroscopy reveals absorptions at 1658 cm⁻¹ for carbonyl groups and 3305 cm⁻¹ for N-H stretches . ¹H NMR spectra exhibit distinct signals for bridgehead protons (δ 3.28–3.97 ppm) and methyl groups (δ 1.29 ppm) . X-ray crystallography of related compounds, such as 4c , confirms the bicyclic geometry with bond lengths of 1.47 Å for C-N and 1.54 Å for C-O .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
